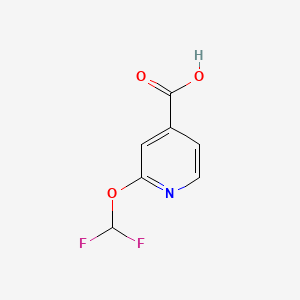
2-(Difluoromethoxy)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxyl acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)isonicotinic acid consists of a pyridine ring with a carboxyl group at the 4-position and a difluoromethoxy group at the 2-position .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)isonicotinic acid is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
2-(Difluoromethoxy)isonicotinic acid, as a derivative of isonicotinic acid, shares applications similar to isonicotinic acid due to its structural similarity. One significant application is in the construction of metal-organic frameworks (MOFs). MOFs constructed from isonicotinic acid-based components, such as those with cobalt-hydroxyl clusters or manganese-hydroxyl chains, exhibit good thermal and moisture stability. These compounds show promise in magnetic studies, displaying antiferromagnetic behavior and spin-canting antiferromagnetic ordering with soft-magnetic behavior (Lei Zhou et al., 2020).
Environmental Remediation
Isonicotinic acid derivatives are employed in environmental remediation, such as the selective recognition and removal of molybdenum(VI) from water. A functional monomer, 4-picolinic acid (a form of isonicotinic acid), was used to prepare an ion-imprinted particle for molybdenum(VI) oxy ion, exhibiting high selectivity and binding capacity. This showcases the potential of isonicotinic acid derivatives in water treatment and pollutant removal (Yueming Ren et al., 2013).
Photocatalytic Applications
The integration of isonicotinic acid into metal-organic frameworks has been explored for enhancing photocatalytic activities, such as the degradation of methylene blue. Studies suggest that MOFs modified with isonicotinic acid, such as La-PTC-HIna, significantly improve photocatalytic degradation efficiency of dyes, highlighting the potential for water purification applications (A. Zulys et al., 2022).
Catalysis
Research into the catalytic properties of compounds featuring isonicotinic acid reveals applications in various reactions. For example, a Co(II)-based compound with isonicotinic acid exhibited excellent photocatalytic activity for the degradation of Rhodamine B under UV light irradiation. This suggests a pathway for the development of efficient photocatalysts for environmental remediation or organic transformations (Shu-Wen Wang et al., 2022).
Synthesis of Isonicotinic Acid
The synthesis and functional applications of isonicotinic acid and its derivatives, including 2-(difluoromethoxy)isonicotinic acid, are of considerable interest due to their wide range of potential applications. Methods such as chemical oxidation of various precursors have been explored for the synthesis of isonicotinic acid, highlighting the ongoing research and development in this field (Wang Qi-chang, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZLODCGSAFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737923 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)isonicotinic acid | |
CAS RN |
1211581-51-9 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

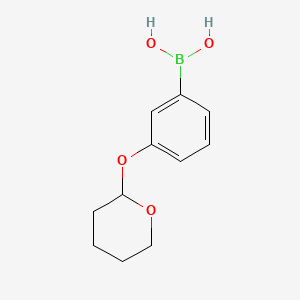
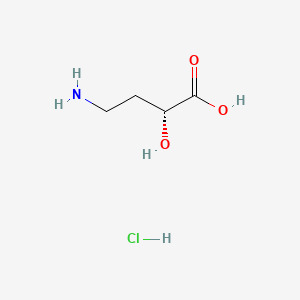
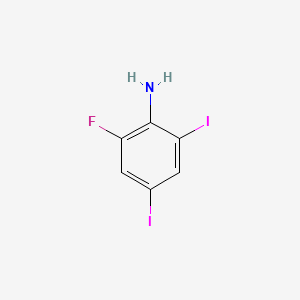
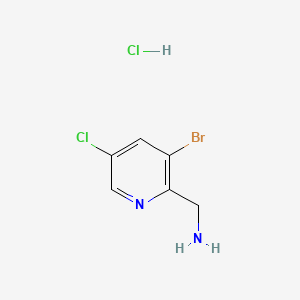

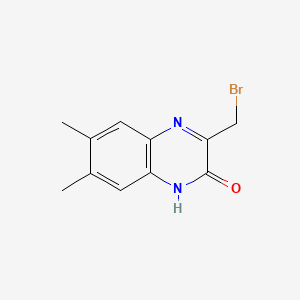
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
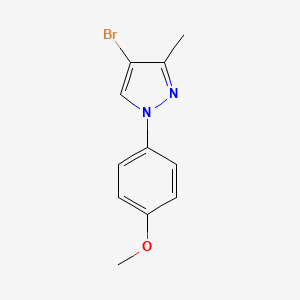
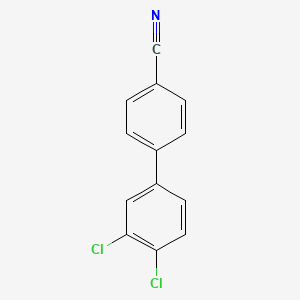
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
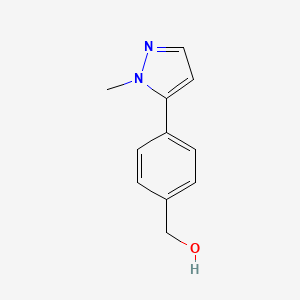
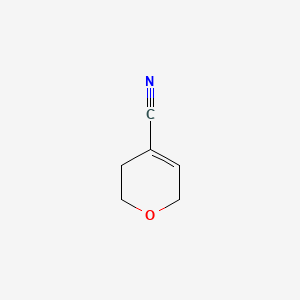
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)